Osbond acid

Catalog No.
S630956
CAS No.
25182-74-5
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osbond acid

CAS Number

25182-74-5

Product Name

Osbond acid

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
  • Acidity: Osbond acid exhibits moderate acidity, making it suitable for reactions requiring a weaker acid compared to very strong mineral acids like sulfuric acid. This controlled acidity minimizes the risk of unwanted side reactions, such as excessive charring or decomposition of sensitive molecules. Source: Royal Society of Chemistry:
  • Solubility: Osbond acid readily dissolves in water and other polar solvents, allowing for its use in a broad range of reaction media. This solubility is crucial for facilitating efficient contact between the acid and other reactants in solution. Source: American Chemical Society:
  • Stability: Osbond acid demonstrates good thermal and chemical stability, meaning it can withstand elevated temperatures and resist degradation in the presence of many other chemicals. This stability is essential for reactions requiring specific reaction conditions or prolonged heating. Source: Sigma-Aldrich:

These properties make Osbond acid valuable across various scientific research disciplines, including:

  • Organic synthesis: Osbond acid acts as a catalyst in numerous organic reactions, such as esterification, condensation, and alkylation. Its moderate acidity allows for controlled reaction rates and product formation. Source: ScienceDirect:
  • Material science: Osbond acid finds application in the synthesis and processing of various materials, including polymers, dyes, and pharmaceuticals. Its ability to protonate functional groups and modify surface properties proves useful in material development. Source: American Chemical Society:
  • Catalysis: Osbond acid serves as a reusable and recyclable acid catalyst in various green chemistry applications. This reduces reliance on hazardous and environmentally harmful catalysts, promoting sustainable practices in research. Source: Royal Society of Chemistry:

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid characterized by a 22-carbon chain and five double bonds in the cis configuration. This compound is derived from arachidonic acid through a two-step enzymatic process involving elongation to docosatetraenoic acid followed by desaturation via Δ4-desaturase . Osbond acid is present in human serum at low concentrations (0.1% to 1%) and is considered a marker for the functional status of docosahexaenoic acid .

The mechanism of action of Osbond acid is not fully understood. However, due to its structural similarity to other PUFAs, it's hypothesized to be a precursor for eicosanoid synthesis []. These eicosanoids can influence various biological processes, but the specific role of Osbond acid-derived eicosanoids needs further investigation [].

There is currently no data available on the specific safety hazards associated with Osbond acid. Generally, PUFAs are considered safe for healthy individuals when consumed in moderate amounts as part of a balanced diet []. However, excessive intake of PUFAs, particularly an imbalance between n-6 and n-3 PUFAs, may be linked to certain health concerns [].

Typical of polyunsaturated fatty acids:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or ozone, yielding various oxidation products.
  • Reduction: Reduction reactions can occur with hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Substitution: Substitution reactions typically take place at the double bonds, allowing for the introduction of halogens or other substituents.

These reactions highlight its reactivity and potential for forming diverse derivatives.

The biological role of Osbond acid remains under investigation. It is involved in several cellular processes and is thought to influence gene expression and cellular signaling pathways. Research suggests that it may play a role in mood regulation and cognitive function, with studies indicating associations between maternal levels of Osbond acid and higher verbal IQ in offspring . Additionally, it has been linked to inflammation and may affect conditions like nonalcoholic steatohepatitis, which is associated with tumor burden .

Osbond acid is synthesized in the human body through a two-step enzymatic process:

  • Elongation: Arachidonic acid is elongated to form docosatetraenoic acid.
  • Desaturation: The docosatetraenoic acid is then converted into Osbond acid by the action of Δ4-desaturase.

In industrial settings, Osbond acid can be extracted from fish oils rich in polyunsaturated fatty acids. The extraction process typically involves purification techniques such as molecular distillation and chromatography to isolate the compound.

Osbond acid has several applications across different fields:

  • Nutritional Supplements: It is used as a dietary supplement due to its potential health benefits related to omega-6 fatty acids.
  • Research: Its biochemical properties make it valuable for studies related to fatty acids and their roles in human health.
  • Pharmaceuticals: Investigations are ongoing into its therapeutic potential, particularly concerning inflammation and metabolic disorders .

Osbond acid shares structural similarities with other long-chain polyunsaturated fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Arachidonic AcidC20H32O2Precursor to eicosanoids; involved in inflammation.
Docosahexaenoic AcidC22H34O2Omega-3 fatty acid; crucial for brain health.
Eicosapentaenoic AcidC20H30O2Omega-3 fatty acid; anti-inflammatory properties.

Uniqueness of Osbond Acid:

  • Osbond acid is unique due to its specific configuration as an omega-6 fatty acid with five double bonds, distinguishing it from omega-3 counterparts like docosahexaenoic acid and eicosapentaenoic acid. Its role as a marker for docosahexaenoic acid status further sets it apart within the biochemical landscape of polyunsaturated fatty acids .

Physical Description

Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

330.255880323 g/mol

Monoisotopic Mass

330.255880323 g/mol

Heavy Atom Count

24

UNII

7S686LQT6T

Other CAS

25182-74-5
25448-00-4

Wikipedia

Osbond acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Modify: 2023-08-15
1.Marckmann, P.,Lassen, A.,Haraldsdóttir, J., et al. Biomarkers of habitual fish intake in adipose tissue. American Journal of Clinical Nutrition 62, 956-959 (1995).

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